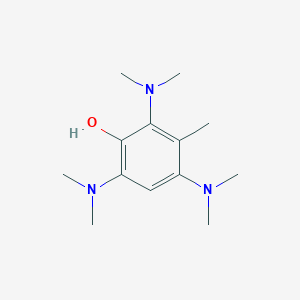
2,4,6-Tris(dimethylamino)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(dimethylamino)-3-methylphenol is an aromatic organic compound with the molecular formula C15H27N3O. It is characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule . This compound is widely used as a catalyst in epoxy resin chemistry, polyurethane chemistry, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tris(dimethylamino)-3-methylphenol is synthesized through a Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine . The reaction is typically carried out under vacuum conditions to remove the water produced during the reaction .
Industrial Production Methods: The industrial production of this compound follows the same Mannich reaction principles but on a larger scale. The reaction is conducted in a reactor, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(dimethylamino)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2,4,6-Tris(dimethylamino)-3-methylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in epoxy resin and polyurethane chemistry.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, sealants, composites, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(dimethylamino)-3-methylphenol involves its role as a catalyst. The tertiary amine groups facilitate the polymerization of epoxy resins by activating the epoxy groups, leading to the formation of cross-linked polymer networks . In polyurethane chemistry, it acts as a trimerization catalyst, promoting the formation of isocyanurate rings .
Comparison with Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Shares similar catalytic properties but differs in the position of the methyl group.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Another compound with tertiary amine groups, used in different applications such as antineoplastic agents.
Uniqueness: 2,4,6-Tris(dimethylamino)-3-methylphenol is unique due to its specific combination of tertiary amine and phenolic hydroxyl functionalities, making it highly effective as a catalyst in various chemical reactions .
Properties
CAS No. |
921612-83-1 |
|---|---|
Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2,4,6-tris(dimethylamino)-3-methylphenol |
InChI |
InChI=1S/C13H23N3O/c1-9-10(14(2)3)8-11(15(4)5)13(17)12(9)16(6)7/h8,17H,1-7H3 |
InChI Key |
WORVYYDNYUXZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N(C)C)N(C)C)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)
amino}oxidanide](/img/structure/B12614371.png)
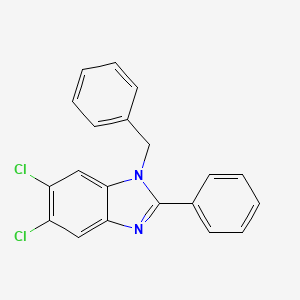
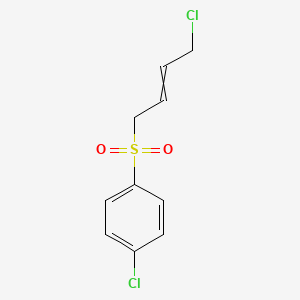
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

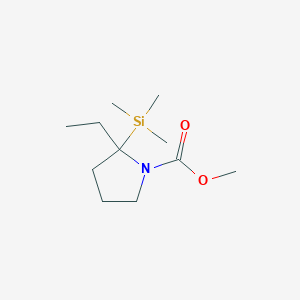
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
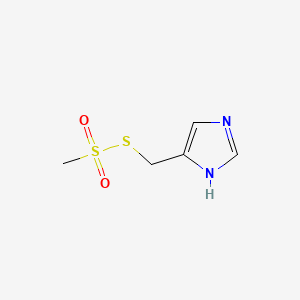

![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
